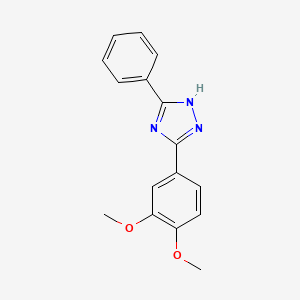

5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15N3O2 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-phenyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C16H15N3O2/c1-20-13-9-8-12(10-14(13)21-2)16-17-15(18-19-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) |

InChI Key |

HWXPWPRWFCZNJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological potential of 1,2,4-triazole scaffolds in medicinal chemistry

Pharmacological Potential of 1,2,4-Triazole Scaffolds in Medicinal Chemistry

Executive Summary

The 1,2,4-triazole nucleus stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile, high dipole moment, and structural rigidity. Unlike its 1,2,3-isomer, the 1,2,4-triazole ring offers distinct hydrogen-bonding capabilities and tautomeric versatility (1H, 2H, and 4H forms), making it an exceptional bioisostere for amide bonds and carboxylic acids.

This guide analyzes the pharmacological utility of 1,2,4-triazoles, focusing on their dominant role in antifungal therapeutics (lanosterol 14α-demethylase inhibition) and their expanding footprint in oncology (aromatase and kinase inhibition). We provide a validated synthetic protocol for generating versatile triazole-thiol intermediates and map the molecular mechanisms driving their clinical efficacy.

Chemical Architecture & Physicochemical Properties

Tautomerism and Stability

The 1,2,4-triazole ring exists in equilibrium between two dominant tautomeric forms: the 1H-form and the 4H-form. In solution, the 1H-tautomer is generally more stable due to aromaticity and solvation effects, though the 4H-form is often the reactive species in specific catalytic cycles or binding events.

-

Bioisosterism: The 1,2,4-triazole ring mimics the peptide bond (-CO-NH-) in geometry and electronic distribution but possesses significantly higher metabolic stability against peptidases.

-

Coordination Chemistry: The nitrogen atoms at positions 1, 2, and 4 act as Lewis bases. In antifungal agents, the N4 atom is critical for coordinating with the heme iron of the CYP51 enzyme.[1]

Synthetic Strategies: A Validated Protocol

While Click Chemistry (CuAAC) is famous for 1,2,3-triazoles, the construction of 1,2,4-triazoles often relies on condensation reactions. Below is a robust, self-validating protocol for synthesizing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols , a versatile intermediate that allows for further functionalization (e.g., S-alkylation or Schiff base formation).

Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Objective: To synthesize a functionalizable triazole core from benzoic acid hydrazide.

Reagents:

-

Benzoic acid hydrazide (1.0 eq)

-

Carbon disulfide (CS₂, 1.5 eq)

-

Potassium hydroxide (KOH, 1.5 eq)

-

Hydrazine hydrate (N₂H₄·H₂O, 2.0 eq)

-

Ethanol (Solvent)[2]

-

Diethyl ether (for washing)[3]

Step-by-Step Methodology:

-

Formation of Potassium Dithiocarbazinate Salt:

-

Dissolve KOH (0.015 mol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Add benzoic acid hydrazide (0.01 mol) and stir at room temperature until dissolved.

-

Cool the solution in an ice bath (0–5 °C).

-

Add Carbon disulfide (0.015 mol) dropwise with constant stirring.

-

Checkpoint: A solid precipitate (potassium dithiocarbazinate) should form. Stir for an additional 12 hours at room temperature to ensure completion.

-

Filter the solid, wash with diethyl ether, and dry.

-

-

Cyclization to Triazole Ring:

-

Suspend the potassium dithiocarbazinate salt (from Step 1) in water (10 mL).

-

Add Hydrazine hydrate (0.02 mol) to the suspension.

-

Reflux the mixture for 4–6 hours.

-

Monitoring: Monitor the evolution of hydrogen sulfide (H₂S) gas (turns lead acetate paper black). The reaction is complete when H₂S evolution ceases.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify with dilute Hydrochloric acid (HCl) to pH 3–4.

-

Observation: A white to pale yellow precipitate of the target triazole-thiol will form.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure crystals.

-

Yield: Typically 65–80%. Validation: confirm structure via IR (presence of SH stretch ~2550 cm⁻¹, NH₂ stretch ~3300 cm⁻¹) and ¹H-NMR (disappearance of hydrazide protons).[4]

Visualization: Synthesis Workflow

Caption: Step-wise synthetic pathway for generating the versatile 4-amino-1,2,4-triazole-3-thiol scaffold.

Pharmacological Mechanisms & SAR

Antifungal Mechanism: CYP51 Inhibition

The most commercially successful application of 1,2,4-triazoles is in antifungal therapy (e.g., Fluconazole, Voriconazole).

-

Target: Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1]

-

Mechanism: The unhindered nitrogen atom (N4) of the triazole ring coordinates axially with the heme iron (Fe³⁺) in the active site of CYP51.

-

Consequence: This coordination prevents the binding of oxygen to the heme iron, blocking the demethylation of lanosterol. This leads to:

-

Depletion of ergosterol (essential for fungal cell membrane integrity).

-

Accumulation of toxic 14α-methylsterols.

-

Membrane disruption and fungal cell death.

-

Visualization: CYP51 Inhibition Pathway

Caption: Mechanism of Action: 1,2,4-Triazole inhibition of CYP51 leading to fungal cell death.

Structure-Activity Relationship (SAR)

-

N4-Nitrogen: Essential for heme binding. Replacement with carbon abolishes activity.

-

2,4-Difluorophenyl Group (as seen in Fluconazole): Increases metabolic stability and lipophilicity, enhancing penetration into fungal cells.

-

Linker Region: The distance between the triazole ring and the aromatic pharmacophore determines selectivity for fungal CYP51 over human CYP enzymes (reducing toxicity).

Comparative Analysis of Approved Drugs

The versatility of the 1,2,4-triazole scaffold is evident in its application across diverse therapeutic areas.

| Drug Name | Primary Indication | Molecular Target | Key Structural Feature |

| Fluconazole | Antifungal | CYP51 (Lanosterol 14α-demethylase) | Bis-triazole structure; high water solubility; CSF penetration. |

| Itraconazole | Antifungal | CYP51 | Lipophilic tail; broad spectrum; requires acidic pH for absorption. |

| Sitagliptin | Antidiabetic (T2DM) | DPP-4 (Dipeptidyl peptidase-4) | Triazolopyrazine core; mimics the transition state of the enzyme substrate. |

| Letrozole | Anticancer (Breast) | Aromatase (CYP19A1) | 1,2,4-triazole coordinates with Heme of Aromatase; prevents estrogen synthesis. |

| Rizatriptan | Antimigraine | 5-HT1B/1D Receptors | Triazole ring acts as a bioisostere for the indole ring of serotonin. |

| Alprazolam | Anxiolytic | GABA-A Receptor | Fused triazolo-benzodiazepine ring; enhances binding affinity. |

Future Perspectives

-

PROTACs (Proteolysis Targeting Chimeras): 1,2,4-triazoles are increasingly used as stable linkers in PROTAC design, connecting E3 ligase ligands to target protein ligands due to their rigidity and metabolic stability.

-

Hybrid Molecules: Recent research focuses on fusing 1,2,4-triazoles with quinolines or coumarins to combat multi-drug resistant (MDR) bacterial strains.

References

-

An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health (PMC). Available at: [Link]

-

Antifungal Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

-

Synthesis of 3,5-disubstituted 1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

-

Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase. PLOS ONE. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The 1,2,4-triazole core is a highly privileged pharmacophore in modern medicinal chemistry, renowned for its profound metabolic stability, hydrogen-bonding capacity, and structural versatility . Within this class, 3,5-diaryl-1H-1,2,4-triazoles represent a critical structural motif frequently leveraged in the design of antimicrobial, anti-inflammatory, and antineoplastic agents .

This whitepaper provides a comprehensive physicochemical and synthetic analysis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole (Molecular Formula:

Molecular Weight and Physicochemical Characteristics

The rational design of small-molecule therapeutics relies heavily on predictive physicochemical profiling. For 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole, the integration of the dimethoxyphenyl moiety significantly alters the electron density of the triazole core, influencing both its tautomeric state and its partition coefficient (LogP).

Quantitative Data Summary

The following table summarizes the computed and empirical physicochemical parameters of the compound . These metrics confirm its strict adherence to Lipinski’s Rule of Five, indicating excellent potential for oral bioavailability.

| Parameter | Value | Causality / Pharmacological Implication |

| Molecular Formula | Defines the atomic composition and structural identity. | |

| Molecular Weight | 281.31 g/mol | Well below the 500 Da threshold, ensuring favorable passive diffusion across lipid bilayers. |

| LogP (Lipophilicity) | ~2.5 - 2.8 | The 3,4-dimethoxy groups enhance lipophilicity optimally, facilitating cell membrane penetration without inducing high non-specific protein binding. |

| Topological Polar Surface Area (TPSA) | 70.6 Ų | Falls within the ideal range (< 90 Ų) for potential central nervous system (CNS) penetration and excellent intestinal absorption. |

| Hydrogen Bond Donors (HBD) | 1 | The single N-H of the 1,2,4-triazole ring acts as a highly directional H-bond donor. |

| Hydrogen Bond Acceptors (HBA) | 4 | Comprises two basic triazole nitrogens and two methoxy oxygens, providing multiple anchoring points for target proteins. |

| Rotatable Bonds | 4 | Grants the molecule sufficient conformational flexibility to induce-fit into complex enzymatic active sites (e.g., CYP450). |

Structural Dynamics: Tautomerism

The 1,2,4-triazole ring exhibits annular tautomerism, existing in a dynamic equilibrium between the 1H, 2H, and 4H forms. The position of the proton dictates the molecule's dipole moment and binding orientation. In 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole, the 1H and 2H tautomers are energetically favored due to extended

Fig 1: Tautomeric equilibrium pathways of the 1,2,4-triazole core, dictated by steric hindrance and solvent polarity.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole must be approached as a self-validating system. Every synthetic step is designed with a specific mechanistic purpose, and the resulting intermediate must be analytically confirmed before proceeding .

Step-by-Step Synthetic Methodology

The most robust method for synthesizing 3,5-diaryl-1,2,4-triazoles is the base-catalyzed condensation of an aryl hydrazide with an aryl amidine.

Fig 2: Step-by-step synthetic workflow for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole.

Protocol Execution:

-

Reagent Activation: Combine 3,4-dimethoxybenzohydrazide (1.0 eq) and benzamidine hydrochloride (1.1 eq) in anhydrous ethanol.

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the amidine intermediate.

-

-

Base Catalysis: Add sodium ethoxide (NaOEt) (1.2 eq) dropwise.

-

Causality: The base neutralizes the hydrochloride salt, liberating the free amidine, and deprotonates the hydrazide to enhance its nucleophilicity for the subsequent attack.

-

-

Thermal Cyclization: Reflux the reaction mixture at 80°C for 12–16 hours.

-

Causality: The thermal energy drives the intramolecular cyclization and the elimination of ammonia and water, pushing the equilibrium toward the thermodynamically stable aromatic triazole core.

-

-

Work-up: Cool the mixture to room temperature and pour it into ice-cold distilled water. Filter the resulting precipitate and wash with cold water. Recrystallize from an ethanol/water mixture.

Analytical Characterization (Self-Validating Feedback)

To validate the success of the cyclization, the following analytical signatures must be confirmed:

-

FTIR Spectroscopy: The complete disappearance of the carbonyl (

) stretch at ~1680 cm⁻¹ and the emergence of a sharp -

¹H NMR (DMSO-d6, 400 MHz):

-

Methoxy Protons: Two distinct singlets at ~3.80 ppm and ~3.85 ppm (6H total), confirming the integrity of the 3,4-dimethoxy group.

-

Aromatic Protons: Multiplets ranging from 7.10 to 8.15 ppm (8H total).

-

Triazole N-H: A broad singlet far downfield at >13.5 ppm. Causality: This extreme deshielding is characteristic of the triazole N-H due to strong intermolecular hydrogen bonding and the anisotropic effect of the adjacent aromatic rings.

-

-

LC-MS: A dominant

peak at m/z 282.3, perfectly matching the calculated monoisotopic mass.

Pharmacological Relevance & Binding Logic

The physicochemical properties of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole make it an excellent candidate for targeting metalloenzymes, particularly Cytochrome P450 (CYP450) variants such as aromatase or fungal lanosterol 14

The mechanism of action is structurally deterministic:

-

Coordinate Covalent Bonding: The unprotonated nitrogen (N4) of the 1,2,4-triazole ring possesses a lone pair of electrons that directly coordinates with the heme iron (

) at the enzyme's active site, competitively blocking the natural substrate. -

Hydrophobic Anchoring: The 3,4-dimethoxyphenyl and phenyl rings occupy adjacent hydrophobic pockets. The methoxy groups act as electron-donating groups (EDGs), increasing the electron density of the

-system, which strengthens

Fig 3: Mechanistic binding pathway of diaryl-1,2,4-triazoles to CYP450 enzymes.

References

-

Wikipedia Contributors. "1,2,4-Triazole." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Eslami, M., et al. "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents." PubMed Central (PMC), National Institutes of Health, 2022. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11011428, C16H15N3O2 (Computed Properties)." PubChem. URL:[Link]

-

Strzelecka, M., et al. "New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies." MDPI Molecules, 2020. URL:[Link]

Advanced Synthetic Strategies for 3,5-Disubstituted 1,2,4-Triazoles: A Technical Guide for Drug Development

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, widely utilized as a bioisostere for amides and esters due to its superior metabolic stability, unique hydrogen-bonding capacity, and favorable dipole moment[1]. The synthesis of 3,5-disubstituted 1,2,4-triazoles has evolved significantly from classical, harsh condensation reactions to highly efficient, atom-economical cascade cyclizations. This whitepaper provides an in-depth mechanistic evaluation of contemporary synthetic routes, supported by self-validating experimental protocols designed for scalability and reproducibility in drug development workflows.

Mechanistic Foundations & Causality in Synthetic Design

Classical Approaches: The Pellizzari and Einhorn-Brunner Reactions

Historically, the construction of the 1,2,4-triazole core relied on the Pellizzari reaction (condensation of an amide with an acyl hydrazide) or the Einhorn-Brunner reaction (condensation of an imide with an alkyl hydrazine)[2]. While foundational, these methods suffer from significant limitations. They require harsh thermal conditions (often >150 °C), prolonged reaction times, and exhibit poor functional group tolerance, making them unsuitable for late-stage functionalization of complex active pharmaceutical ingredients (APIs)[3].

Modern Transition-Metal-Catalyzed Oxidative Cyclization

To overcome the thermodynamic barriers of classical methods, modern synthesis heavily leverages transition-metal catalysis. The copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines or hydrazides represents a paradigm shift in triazole synthesis[4].

The Causality of Reagent Selection:

-

Copper(I) Catalysts (e.g., CuI): Cu(I) acts as a soft Lewis acid. It preferentially coordinates with the nitrogen atom of the nitrile, significantly enhancing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the amidine or hydrazide under mild conditions[5].

-

Terminal Oxidants (O₂): Following the formation of the N-acylamidrazone intermediate, an oxidation state shift is required to drive cyclodehydration. Utilizing molecular oxygen (O₂) as a green terminal oxidant regenerates the active Cu species and ensures that the only stoichiometric byproduct is water, strictly adhering to green chemistry principles[4].

Metal-Free Iodine-Mediated Approaches

In late-stage drug development, heavy metal clearance (e.g., removing residual copper) is a stringent regulatory hurdle. Metal-free oxidative annulation strategies utilizing molecular iodine (I₂) or hypervalent iodine have emerged as critical alternatives[6]. In these systems, I₂ acts as a soft electrophile that activates the intermediate hydrazone or amidrazone, facilitating intramolecular C-N bond formation without the risk of transition-metal contamination[7].

Comparative Analysis of Synthetic Methodologies

The following table synthesizes quantitative data and mechanistic rationales across various synthetic strategies, providing a matrix for selecting the optimal route based on substrate constraints[8],[1],[9].

| Synthetic Strategy | Primary Reactants | Catalyst / Oxidant | Typical Yields | Mechanistic Rationale & Causality |

| Pellizzari Reaction | Amide + Acyl Hydrazide | Heat / Base | 40–60% | Direct thermal condensation; limited by harsh energy requirements and poor regioselectivity. |

| Cu-Catalyzed Cascade | Nitrile + Amidine | CuI / O₂ | 75–91% | Cu activates the nitrile for nucleophilic attack; O₂ drives the oxidative cyclodehydration efficiently. |

| Metal-Free Oxidative | Hydrazone / Amine | I₂ / TBHP | 70–85% | Iodine acts as a soft electrophile to activate the intermediate, bypassing heavy metal toxicity. |

| Microwave-Assisted | Nitrile + Hydrazide | K₂CO₃ / MW | 80–95% | Dielectric heating rapidly overcomes the high activation energy barrier of the cyclization step. |

Mechanistic Workflow Visualization

The following diagram maps the logical progression of the copper-catalyzed cascade addition and oxidative cyclization pathway.

Caption: Workflow of Cu-catalyzed cascade addition and oxidative cyclization for 1,2,4-triazoles.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the physical or chemical rationale dictating the action.

Protocol A: Copper-Catalyzed One-Pot Synthesis from Nitriles and Amidines[3]

This protocol is optimized for substrates where functional group tolerance is paramount.

Reagents:

-

Amidine hydrochloride (1.0 mmol)

-

Nitrile (1.2 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Dimethylformamide (DMF, anhydrous, 3 mL)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried sealed tube equipped with a magnetic stir bar, sequentially add the amidine hydrochloride, K₂CO₃, and CuI.

-

Causality: K₂CO₃ is required in excess (2.0 equiv) to first neutralize the amidine hydrochloride, liberating the free nucleophilic amidine, and subsequently to act as a proton scavenger during cyclization.

-

-

Solvent & Substrate Addition: Add anhydrous DMF (3 mL) followed by the nitrile. Purge the vessel with O₂ gas for 2 minutes, then seal the tube under an O₂ atmosphere (or attach an O₂ balloon).

-

Causality: DMF is chosen for its high boiling point and polar aprotic nature, which stabilizes the highly polar Cu-intermediate. Failure to use anhydrous DMF may result in the competitive hydrolysis of the nitrile to a primary amide.

-

-

Thermal Activation: Heat the reaction mixture in a pre-equilibrated oil bath at 110 °C for 12–16 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane/EtOAc 3:1) using a UV lamp (254 nm). The complete disappearance of the nitrile spot and the appearance of a highly UV-active, baseline-shifted spot (Rf ~0.2) confirms the formation of the polar triazole core.

-

Work-Up & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaCl (brine, 3 × 10 mL).

-

Causality: DMF is highly water-soluble but prone to causing severe emulsions. The high ionic strength of brine forces DMF into the aqueous layer while maintaining sharp phase separation.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure 3,5-disubstituted 1,2,4-triazole.

Protocol B: Microwave-Assisted Base-Catalyzed Condensation[8]

This protocol is ideal for rapid library generation and utilizes dielectric heating to bypass transition metals entirely.

Reagents:

-

Nitrile (3.0 mmol)

-

Hydrazide (1.0 mmol)

-

Potassium carbonate (K₂CO₃, 0.5 mmol)

-

n-Butanol (n-BuOH, 2 mL)

Step-by-Step Methodology:

-

Reaction Setup: Combine the nitrile, hydrazide, and K₂CO₃ in a dedicated microwave synthesizer tube. Add n-BuOH (2 mL) and seal the vessel with a crimp cap.

-

Causality:n-BuOH (bp 117.7 °C) is an excellent microwave-absorbing solvent. Its moderate polarity solubilizes both the inorganic base and organic substrates, while its boiling point allows safe superheating under microwave pressure.

-

-

Microwave Irradiation: Place the tube in the microwave reactor. Irradiate at 150 °C for 1 to 3 hours, utilizing dynamic power modulation to maintain a constant temperature.

-

Self-Validation: The reaction mass will typically transition from a heterogeneous suspension to a homogenous, deeply colored solution as the insoluble hydrazide is consumed and converted into the soluble triazole product.

-

Work-Up: Evaporate the n-BuOH under reduced pressure. Dilute the resulting residue with cold methanol (MeOH).

-

Isolation: The 3,5-disubstituted 1,2,4-triazole will typically precipitate from the cold MeOH. Collect the solid via vacuum filtration and recrystallize from an EtOH/Water mixture to achieve >98% purity.

References

1.1. Title: A review on methods of synthesis of 1,2,4-triazole derivatives Source: scispace.com URL: [Link]

1.2. Title: Current biological and synthetic profile of Triazoles: A review Source: scholarsresearchlibrary.com URL: [Link]

1.3. Title: synthesis of 1,2,4 triazole compounds Source: isres.org URL: [Link]

1.5. Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: frontiersin.org URL: [Link]

1.7. Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: nih.gov (PMC) URL: [Link]

1.8. Title: Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy Source: researchgate.net URL: [Link]

1.9. Title: Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy Source: acs.org URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. isres.org [isres.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Mechanism of action for dimethoxyphenyl substituted triazoles

Executive Summary

The dimethoxyphenyl-substituted triazole scaffold represents a privileged structure in medicinal chemistry, bridging the gap between "click chemistry" accessibility and potent biological activity. While the 3,4,5-trimethoxyphenyl motif is historically associated with colchicine-site binding, recent SAR (Structure-Activity Relationship) campaigns have validated dimethoxyphenyl (DMP) analogues (specifically 3,4-DMP and 2,5-DMP) as distinct pharmacophores with optimized solubility and metabolic profiles.

This guide dissects the dual-mechanistic nature of these compounds:

-

Anticancer: Microtubule destabilization via the colchicine binding site.

-

Antifungal: Lanosterol 14

-demethylase (CYP51) inhibition via heme coordination.

Chemical Biology & SAR: The Pharmacophore

The efficacy of DMP-triazoles relies on the synergy between the triazole linker and the phenyl substitution pattern.

-

The Triazole Linker (1,2,3- or 1,2,4-): Acts as a bioisostere of amide or ester linkages but with superior metabolic stability. It functions as a hydrogen bond acceptor, orienting the DMP ring into hydrophobic pockets.

-

The Dimethoxyphenyl (DMP) Group:

-

3,4-Dimethoxy: Mimics the A-ring of Combretastatin A-4 (CA-4), facilitating interaction with the tubulin colchicine site.

-

2,4- or 2,5-Dimethoxy: Often favored in antifungal applications to optimize steric fit within the CYP51 active site channel.

-

Table 1: Comparative SAR of Methoxy-Substituted Triazoles

| Feature | 3,4,5-Trimethoxyphenyl | 3,4-Dimethoxyphenyl | 2,5-Dimethoxyphenyl |

| Primary Target | Tubulin (Colchicine Site) | Tubulin & Alpha-Glucosidase | CYP51 (Fungal) |

| Lipophilicity (LogP) | High | Moderate (Improved Solubility) | Moderate |

| Metabolic Liability | O-demethylation (High) | O-demethylation (Moderate) | O-demethylation (Low) |

| Key Interaction | Hydrophobic packing | H-bonding + Hydrophobic | Heme coordination support |

Primary Mechanism: Microtubule Destabilization (Anticancer)

Mechanism of Action

DMP-triazoles function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of

-

Binding: The 3,4-dimethoxyphenyl ring occupies the hydrophobic pocket of

-tubulin (Cys241, Leu248, Ala250). -

Inhibition: Binding prevents the curved-to-straight conformational change required for microtubule polymerization.

-

Catastrophe: This leads to microtubule depolymerization, causing cell cycle arrest at the G2/M phase.[1]

-

Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).

Signaling Pathway Visualization

Figure 1: The cascade of events initiated by DMP-triazole binding to tubulin, leading to apoptotic cell death.

Validated Protocol: Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly in vitro.

-

Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Preparation: Dilute DMP-triazole compounds in DMSO to 100x final concentration.

-

Assembly:

-

Keep tubulin on ice.

-

Add tubulin (3 mg/mL final) to a 96-well plate pre-warmed to 37°C containing the test compound (typical range 1–10

M).

-

-

Measurement: Immediately read absorbance at 340 nm (turbidimetry) or fluorescence (DAPI ex/em 360/450 nm) every 30 seconds for 60 minutes at 37°C.

-

Analysis: Calculate

(rate of polymerization) and steady-state mass. Compare to Combretastatin A-4 (positive control).

Secondary Mechanism: CYP51 Inhibition (Antifungal)[2][3]

Mechanism of Action

In fungal pathogens (Candida albicans, Aspergillus fumigatus), DMP-triazoles (particularly 1,2,4-triazoles) target Lanosterol 14

-

Nitrogen Coordination: The N-4 (of 1,2,4-triazole) or N-3 (of 1,2,3-triazole) donates a lone pair to the heme iron (

) in the enzyme's active site. -

Steric Blockade: The dimethoxyphenyl group occupies the hydrophobic access channel, mimicking the lanosterol substrate.

-

Depletion: This blocks the conversion of lanosterol to ergosterol, leading to accumulation of toxic methylated sterols and membrane rupture.

Experimental Workflow: Antifungal Screening

Figure 2: Screening workflow for identifying antifungal DMP-triazoles.

Validated Protocol: CYP51 Binding Study

Objective: To confirm direct binding to the heme iron.

-

Enzyme Prep: Isolate microsomal CYP51 from C. albicans.

-

Titration:

-

Place CYP51 (1

M) in two cuvettes (sample and reference). -

Add DMP-triazole to the sample cuvette in stepwise increments (0.5–10

M). -

Add equivalent DMSO volume to the reference cuvette.

-

-

Detection: Record difference spectra (350–500 nm).

-

Result: A Type II binding spectrum (peak at ~425-430 nm, trough at ~390-410 nm) indicates low-spin state transition caused by triazole nitrogen coordination to heme iron.

Tertiary Mechanism: -Glucosidase Inhibition[4][5]

Recent studies indicate that 3,4-dimethoxyphenyl-1,2,3-triazoles can competitively inhibit

Key Interaction:

- -stacking interactions between the DMP ring and Phe residues in the active site.

-

Hydrogen bonding between methoxy oxygens and Arg/His residues.

References

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Link

-

Advances in synthetic approach to and antifungal activity of triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Design, synthesis and biological evaluation of flexible and rigid analogs of 4H-1,2,4-triazoles. Bioorganic Chemistry. Link

-

Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles... as Anti-Mitotic Agent. Molecules. Link

-

Design, synthesis, in vitro anti-α-glucosidase evaluations... of new phthalimide-phenoxy-1,2,3-triazole. Scientific Reports. Link

Sources

Therapeutic applications of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole

An In-Depth Technical Guide to the Therapeutic Applications of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. This guide delves into the therapeutic potential of a specific derivative, 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole. While direct experimental data on this exact molecule is emerging, this document synthesizes the wealth of information available on its close structural analogs to provide a comprehensive overview of its probable synthesis, mechanisms of action, and potential applications in oncology, infectious diseases, and inflammatory disorders. Detailed experimental protocols and mechanistic pathways are presented to empower researchers and drug development professionals in their exploration of this promising chemical entity.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of physicochemical properties.[1][2] Its metabolic stability, capacity for hydrogen bonding, and ability to serve as a bioisostere for amide and ester groups make it a "privileged scaffold" in drug design.[3] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant effects.[4][5]

The subject of this guide, 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole, is of particular interest due to the functionalities of its substituents. The 3,4-dimethoxyphenyl group is a common feature in compounds targeting tubulin and is associated with anticancer properties. The phenyl group at the 3-position can also contribute to various receptor interactions. This guide will explore the synergistic potential of these structural features.

Proposed Synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole

While a specific, published synthesis for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole was not identified in the reviewed literature, a plausible synthetic route can be proposed based on established methods for analogous 1,2,4-triazoles. A common and effective method involves the cyclization of an acylthiosemicarbazide.

Proposed Synthetic Pathway

The synthesis would likely commence with the reaction of 3,4-dimethoxybenzoyl chloride with potassium thiocyanate to form 3,4-dimethoxybenzoyl isothiocyanate. This intermediate would then be reacted with phenylhydrazine to yield the N-phenyl-2-(3,4-dimethoxybenzoyl)hydrazine-1-carbothioamide. Subsequent base-catalyzed cyclization of this acylthiosemicarbazide derivative would lead to the formation of the desired 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of 3,4-dimethoxybenzoyl isothiocyanate: To a solution of 3,4-dimethoxybenzoyl chloride (1 equivalent) in dry acetone, potassium thiocyanate (1.1 equivalents) is added. The mixture is refluxed for 2 hours.

-

Synthesis of N-phenyl-2-(3,4-dimethoxybenzoyl)hydrazine-1-carbothioamide: The resulting solution of 3,4-dimethoxybenzoyl isothiocyanate is cooled, and phenylhydrazine (1 equivalent) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The precipitated solid is filtered, washed with cold ethanol, and dried.

-

Synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole: The acylthiosemicarbazide intermediate (1 equivalent) is dissolved in a 2M aqueous sodium hydroxide solution and refluxed for 5 hours. The solution is then cooled and neutralized with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.

Therapeutic Applications: An Evidence-Based Projection

The therapeutic potential of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole is inferred from the extensive research on its close structural analogs. The following sections detail the most promising areas of application.

Anticancer Activity

The presence of the 3,4,5-trimethoxyphenyl or 3,4-dimethoxyphenyl moiety is a hallmark of many potent anticancer agents, particularly those that interfere with microtubule dynamics.[6]

Many 1,2,4-triazole derivatives containing a dimethoxyphenyl or trimethoxyphenyl ring have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] The 3,4-dimethoxyphenyl group can bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and ultimately leading to cancer cell death.

Caption: Putative mechanism of anticancer action.

The following table summarizes the cytotoxic activity of 1,2,4-triazole derivatives with similar substitution patterns against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3,4,5-trimethoxyphenyl | HepG2 | 0.58 | [6] |

| 2 | 3,4,5-trimethoxyphenyl | MCF-7 | 10.92 | [6] |

| 3 | (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazole with 3,4,5-trimethoxyphenyl | MCF-7 | 0.39 | [7] |

| 4 | (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazole with 3,4,5-trimethoxyphenyl | MDA-MB-231 | 0.77 | [7] |

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[8]

Antimicrobial Activity

1,2,4-triazole derivatives are well-established antimicrobial agents, with several clinically used antifungal drugs belonging to this class.[9]

The antimicrobial action of 1,2,4-triazoles can vary. In fungi, they are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] In bacteria, they may interfere with cell wall synthesis or other essential metabolic pathways.

The following table presents the minimum inhibitory concentration (MIC) values for some 1,2,4-triazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 5a-i (general) | Micrococcus luteus ATCC 10240 | 3.91 - 31.25 | [9] |

| 5a-i (general) | Bacillus subtilis ATCC 6633 | 15.63 - 62.5 | [9] |

| 5a-i (general) | Staphylococcus aureus ATCC 25923 | 15.63 - 125 | [9] |

| 4b, 4d | S. aureus, E. coli, P. aeruginosa | 200 | [10] |

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of 10⁵ CFU/mL in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Compound Dilution: The test compound is serially diluted in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]

Anti-inflammatory Activity

Several derivatives of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole have been synthesized and shown to possess anti-inflammatory properties.[4][5]

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. It is plausible that 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole exerts its anti-inflammatory effects through a similar mechanism.

Caption: Potential anti-inflammatory mechanism via COX inhibition.

A study on 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing activity comparable to or greater than indomethacin and celecoxib.[11]

-

Animal Model: Male Wistar rats are used for the study.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[11][12]

Future Outlook

The structural features of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole suggest a high probability of significant biological activity. The existing body of research on closely related analogs strongly supports its potential as a scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the direct synthesis and biological evaluation of this specific compound to validate the hypotheses presented in this guide. Mechanistic studies will be crucial to elucidate its precise modes of action and to identify its molecular targets. Structure-activity relationship (SAR) studies, involving modifications of the phenyl and dimethoxyphenyl rings, could lead to the discovery of even more potent and selective therapeutic agents.

References

-

[PubMed: 4H-1,2,4-triazoles and novel 5,6-dihydro-[4][5][13]triazolo[3,4-b][4][5][7]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety.]([Link])

-

[PMC: Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][4][5][7] thiadiazine derivatives.]([Link])

-

[Semantic Scholar: Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[4][5][13]triazolo[3,4-b][4][5][7]thiadiazoles.]([Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

Technical Guide: Toxicity Profile and Safety Assessment of Phenyl-1,2,4-Triazole Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the safety and toxicity profiles of phenyl-1,2,4-triazole derivatives. Widely utilized in agrochemicals (as sterol biosynthesis inhibitors) and pharmaceuticals (as aromatase inhibitors and antimycotics), this chemical class presents a distinct toxicological signature defined by cytochrome P450 (CYP) modulation.

For researchers and drug developers, the critical challenge lies in the selectivity window : maximizing affinity for the target enzyme (e.g., fungal CYP51 or human CYP19) while minimizing off-target inhibition of hepatic and steroidogenic CYPs (e.g., CYP3A4, CYP17). This guide details the structural basis of these toxicities, organ-specific manifestations, and validated protocols for preclinical safety assessment.

Part 1: Structural Basis of Toxicity (SAR)

The biological activity of phenyl-1,2,4-triazoles is driven by two pharmacophores:

-

The Triazole Ring: The N4 nitrogen atom coordinates perpendicularly to the heme iron (

) in the CYP active site, blocking substrate oxidation. -

The Phenyl Moiety: Provides essential lipophilic interactions with the hydrophobic access channel of the enzyme.

Toxicity Determinants:

-

Lipophilicity (LogP): High lipophilicity (often increased by halogenation of the phenyl ring) correlates with increased tissue retention and hepatic induction.

-

N-Substituents: The linker between the triazole and phenyl ring influences steric clash. Shorter linkers often increase cross-reactivity with host CYP enzymes.

-

Halogenation: Chlorine or fluorine substitution on the phenyl ring (common in fluconazole, tebuconazole) enhances metabolic stability but can increase the half-life (

), leading to cumulative toxicity.

Part 2: Molecular Mechanisms of Action (MoA)

The primary toxicity mechanism is Endocrine Disruption via CYP Inhibition . While intended to inhibit fungal ergosterol synthesis or specific human pathways, these derivatives frequently inhibit off-target mammalian enzymes involved in steroidogenesis.[1]

Key Off-Target Interactions

-

CYP19 (Aromatase): Inhibition leads to reduced estrogen synthesis (reproductive toxicity).

-

CYP17 (17

-hydroxylase): Inhibition disrupts cortisol and androgen biosynthesis.[2] -

CYP3A4/5: Inhibition alters the metabolism of co-administered drugs (Drug-Drug Interactions - DDI).

Pathway Visualization

The following diagram illustrates the cascade from molecular binding to systemic toxicity.

Caption: Mechanism of phenyl-1,2,4-triazole toxicity showing the divergence between therapeutic efficacy and off-target endocrine/hepatic effects.

Part 3: Organ-Specific Toxicity Profiles

Hepatotoxicity

The liver is the primary target organ. Phenyl-1,2,4-triazoles are potent inducers of hepatic xenobiotic-metabolizing enzymes.

-

Pathology: Centrilobular hypertrophy, increased relative liver weight, and fatty change (steatosis).

-

Mechanism: Activation of Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR), leading to proliferation of smooth endoplasmic reticulum (SER).

-

Rodent vs. Human: While rodent liver tumors (adenomas) are common in chronic bioassays due to this mechanism, the relevance to humans is often debated but requires rigorous risk assessment (Mode of Action analysis).

Reproductive and Developmental Toxicity[1][3][4][5][6][7]

-

Teratogenicity: High doses have been linked to craniofacial malformations (cleft palate) and skeletal variations in rodents. This is often secondary to altered retinoic acid catabolism (CYP26 inhibition).

-

Fertility: Disruption of the hypothalamic-pituitary-gonadal (HPG) axis leads to reduced fertility indices, prolonged estrous cycles, and dystocia (difficulty in labor).

Endocrine Disruption (Thyroid)

Thyroid follicular cell tumors in rats are frequently observed. This is typically a secondary effect: hepatic induction of UDP-glucuronosyltransferase (UGT) increases the clearance of thyroxine (T4), causing compensatory TSH release and subsequent thyroid stimulation.

Comparative Toxicity Data (Representative Compounds)

| Compound | Primary Use | Target CYP | Key Toxicity Findings | Oral LD50 (Rat) | NOAEL (Chronic, Rat) |

| Letrozole | Pharmaceutical (Oncology) | CYP19 (Aromatase) | Bone density loss, embryotoxicity, hepatotoxicity. | > 2000 mg/kg | 0.1 mg/kg/day |

| Tebuconazole | Agrochemical (Fungicide) | Fungal CYP51 | Liver hypertrophy, adrenal cell vacuolization, teratogenicity. | ~1700 mg/kg | 5.8 mg/kg/day |

| Epoxiconazole | Agrochemical (Fungicide) | Fungal CYP51 | Carcinogenic (liver), reproductive toxicity. | > 5000 mg/kg | 0.8 mg/kg/day |

| Fluconazole | Pharmaceutical (Antifungal) | Fungal CYP51 | Hepatotoxicity (rare but severe), QT prolongation. | 1271 mg/kg | 20 mg/kg/day |

Part 4: Preclinical Safety Assessment Protocols

To de-risk novel phenyl-1,2,4-triazole derivatives, a tiered testing strategy is required.

Screening Workflow

Caption: Tiered screening cascade for triazole safety assessment.

Protocol 1: High-Throughput CYP Inhibition Assay (Fluorescence-Based)

Objective: Determine the Selectivity Index (SI) of the derivative for the target enzyme vs. human CYP3A4 and CYP19.

-

Preparation:

-

Thaw recombinant human CYP3A4 and CYP19 baculosomes (commercially available).

-

Prepare test compounds in DMSO (final concentration <0.1%).

-

-

Incubation:

-

Mix enzyme, cofactor (NADPH regenerating system), and fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).

-

Add test compound at 8 concentrations (0.01 µM to 50 µM).

-

Incubate at 37°C for 30 minutes.

-

-

Measurement:

-

Stop reaction with acetonitrile/Tris base.

-

Read fluorescence (Ex/Em specific to metabolite).

-

-

Analysis:

-

Calculate

.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Self-Validation: Include Ketoconazole (strong CYP3A4 inhibitor) as a positive control.

must be within 2-fold of historical mean.

-

Protocol 2: H295R Steroidogenesis Assay (OECD 456)

Objective: Detect endocrine disruption (interference with testosterone/estradiol synthesis) in a competent adrenal cell line.

-

Cell Culture:

-

Seed H295R cells in 24-well plates. Incubate for 24h to allow attachment.

-

-

Exposure:

-

Expose cells to the phenyl-triazole derivative (7 concentrations) for 48 hours.

-

Cytotoxicity Check: Perform a parallel MTT assay to ensure reductions in hormone levels are not due to cell death.

-

-

Hormone Quantification:

-

Collect supernatant.

-

Quantify Testosterone and Estradiol via LC-MS/MS (preferred over ELISA for specificity).

-

-

Interpretation:

-

A statistically significant change (increase or decrease) >1.5-fold compared to solvent control indicates potential endocrine disruption.

-

Part 5: References

-

Zarn, J. A., et al. (2003). Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14α-demethylase and aromatase. Environmental Health Perspectives. Link

-

Goetz, A. K., et al. (2007). Disruption of testosterone homeostasis as a mode of action for the reproductive toxicity of triazole fungicides in the male rat. Toxicological Sciences.[4][5] Link

-

Sun, M., et al. (2016). Stereoselective interactions of chiral triazole fungicides with CYP3A4. Chemosphere. Link

-

PubChem. (2024). Compound Summary: Letrozole Toxicity Data. National Library of Medicine. Link

Sources

- 1. Frontiers | Azole Fungicides and Their Endocrine Disrupting Properties: Perspectives on Sex Hormone-Dependent Reproductive Development [frontiersin.org]

- 2. zenodo.org [zenodo.org]

- 3. ruidera.uclm.es [ruidera.uclm.es]

- 4. Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.vu.nl [research.vu.nl]

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to the History and Development of 3,4-Dimethoxyphenyl Triazole Compounds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores, often termed "privileged structures," is a cornerstone of rational drug design. These molecular frameworks are recognized for their ability to interact with multiple biological targets, offering a fertile ground for developing novel therapeutic agents. This guide focuses on one such powerful combination: the fusion of the 3,4-dimethoxyphenyl moiety with the triazole ring system.

The 3,4-dimethoxyphenyl group, a derivative of veratraldehyde, is a key structural motif found in numerous natural products and synthetic compounds with significant biological activity. Its electronic and steric properties often contribute to potent and selective binding to protein targets. The triazole ring, a five-membered heterocycle with three nitrogen atoms, exists in two primary isomeric forms—1,2,3-triazole and 1,2,4-triazole.[1][2] Triazoles are lauded for their metabolic stability, capacity for hydrogen bonding, and their role as bioisosteres for amides and esters, enhancing both binding affinity and pharmacokinetic properties.[3][4]

The amalgamation of these two scaffolds has yielded a plethora of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6][7][8][9] This technical guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the history, synthetic evolution, and therapeutic development of 3,4-dimethoxyphenyl triazole compounds. We will delve into the causality behind key experimental choices, present validated protocols, and map the structure-activity relationships that govern their efficacy.

Core Synthetic Pathways: From Precursors to Bioactive Cores

The development of 3,4-dimethoxyphenyl triazoles is fundamentally rooted in the versatile and robust synthetic methodologies available for constructing the triazole ring. The choice of synthetic route is primarily dictated by the desired triazole isomer (1,2,4- or 1,2,3-), which in turn influences the final compound's biological profile.

The 1,2,4-Triazole Backbone: Cyclization of Thiosemicarbazide Intermediates

A prevalent and historically significant method for synthesizing 3-substituted-1,2,4-triazole-5-thiol derivatives involves the intramolecular cyclization of a thiosemicarbazide precursor under basic conditions.[5][8] This approach is valued for its reliability and the ready availability of starting materials. The 3,4-dimethoxyphenyl moiety is typically introduced via a benzoylthiosemicarbazide intermediate.

This protocol describes the cyclization of 3,4-dimethoxybenzoylthiosemicarbazide. The choice of an aqueous base like sodium hydroxide is critical; it acts as both a reactant and a solvent, promoting the deprotonation and subsequent intramolecular nucleophilic attack required for ring closure in an efficient, one-pot manner.

Step 1: Preparation of the Thiosemicarbazide Precursor (1)

-

Combine 3,4-dimethoxybenzoyl chloride with potassium thiocyanate in a suitable solvent (e.g., acetone) to form an isothiocyanate intermediate.

-

React the intermediate in situ with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate to yield 3,4-dimethoxybenzoylthiosemicarbazide (1).

Step 2: Base-Catalyzed Intramolecular Cyclization

-

Suspend the 3,4-dimethoxybenzoylthiosemicarbazide (1) in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).

-

Reflux the mixture for 3-4 hours. The basic medium facilitates the tautomerization and cyclization, leading to the formation of the sodium salt of the triazole.

-

Cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to a pH of ~5-6.

-

The acidification protonates the thiol, causing the desired product, 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol (2), to precipitate out of the solution.[5][10]

-

Collect the solid by filtration, wash with cold water to remove inorganic impurities, and recrystallize from ethanol to obtain the purified product.

The resulting thiol (or its tautomeric thione form) is a versatile intermediate, allowing for further derivatization at the sulfur atom to generate a library of 5-alkylthio-1,2,4-triazole compounds with diverse biological activities, such as anti-inflammatory effects.[5][10]

The 1,2,3-Triazole Backbone: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of "click chemistry" revolutionized the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient, regioselective, and high-yielding pathway to 1,4-disubstituted 1,2,3-triazoles.[6][11][12] This method is particularly powerful for creating libraries of compounds for high-throughput screening, as it is tolerant of a wide range of functional groups.

This protocol details the CuAAC reaction between a key alkyne intermediate and various organic azides. The use of a copper(I) source is paramount; it orchestrates the reaction to exclusively yield the 1,4-isomer, which is often essential for potent biological activity.

Step 1: Synthesis of the Alkyne Intermediate

-

Prepare 4-ethynyl-1,2-dimethoxybenzene (1) from a suitable precursor like 3,4-dimethoxybenzaldehyde. This can be achieved via methods such as the Corey-Fuchs reaction.

Step 2: Copper-Catalyzed Cycloaddition

-

In a reaction vessel, dissolve 4-ethynyl-1,2-dimethoxybenzene (1) and a desired substituted organic azide (2) in a suitable solvent system, typically a mixture like t-BuOH/H₂O.

-

Add the copper(I) catalyst. This is often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate. The ascorbate maintains copper in its active +1 oxidation state, which is crucial for the catalytic cycle.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is typically isolated by filtration if it precipitates, or by extraction with an organic solvent followed by column chromatography to yield the pure 1,4-disubstituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole derivative.[6][11]

Therapeutic Applications and Development

The fusion of the 3,4-dimethoxyphenyl moiety with a triazole core has led to compounds with significant therapeutic potential, most notably in oncology.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on 3,4-dimethoxyphenyl triazoles as potent anticancer agents, particularly as inhibitors of tubulin polymerization.[13][14] These compounds function similarly to established agents like Combretastatin A-4 (CA-4) by binding to the colchicine site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The result is cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[13][14][15]

Interestingly, structure-activity relationship (SAR) studies have revealed that the 3,4-dimethoxyphenyl group can serve as an effective and synthetically accessible substitute for the classic 3,4,5-trimethoxyphenyl ring found in many potent tubulin inhibitors, without a significant loss of antiproliferative activity.[14]

Sources

- 1. ajphr.com [ajphr.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Characterization and Antimicrobial Evaluation of Novel (E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. turkjps.org [turkjps.org]

- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 10. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

HPLC method development for detection of 1,2,4-triazole derivatives

Introduction: The Triazole Challenge

1,2,4-Triazole derivatives (e.g., Fluconazole, Itraconazole, Tebuconazole) represent a cornerstone in antifungal pharmacotherapy and agrochemistry. However, their analysis presents a distinct "Chromatographer’s Dilemma":

-

Polarity: The triazole ring is highly polar, often leading to poor retention (

) on standard C18 columns, causing co-elution with the solvent front. -

Basicity & Tailing: The N4 nitrogen behaves as a weak base (

). Even if the bulk molecule is neutral at pH 7, localized positive charges can interact with residual silanols on the silica surface, resulting in severe peak tailing ( -

Detection Limits: Many derivatives lack strong chromophores, requiring low-UV detection (<220 nm) where solvent cut-off becomes a noise factor.

This guide moves beyond generic templates to provide a mechanism-based approach for developing robust, self-validating HPLC methods for this specific class of compounds.

Strategic Framework: The "Polarity-Basicity" Matrix

Effective method development requires matching the separation mode to the specific derivative's lipophilicity (LogP) and basicity.

Column Selection Strategy

Do not default to a standard C18. The interaction between the triazole moiety and the stationary phase requires specific surface chemistries.

| Column Class | Mechanism | Recommended For | Why? |

| Polar-Embedded C18 | Hydrophobic + H-bonding | General Triazoles (LogP 1–3) | Embedded polar groups (amide/carbamate) shield silanols, reducing tailing and enhancing retention of polar rings. |

| C18-PFP (Pentafluorophenyl) | Structural Isomers | The electron-deficient PFP ring interacts strongly with the electron-rich triazole system, offering unique selectivity for positional isomers. | |

| HILIC (Bare Silica/Zwitterionic) | Partitioning | Ultra-polar metabolites | When the parent drug is metabolized to highly polar N-oxides or alcohols that elute in the void volume of RP-HPLC. |

The pH Decision Logic

The pKa of the 1,2,4-triazole ring is typically low (~2.2).

-

pH 3.0 (Acidic): Analyte is ~50% ionized. Pros: Silanols are protonated (neutral), eliminating tailing. Cons: Analyte is ionized, reducing retention on C18.

-

pH 7.0 (Neutral): Analyte is neutral. Pros: Maximum hydrophobic retention. Cons: Silanols are ionized (

), risking ionic interaction and tailing.

Expert Recommendation: Use a high-strength silica C18 (hybrid particle) that tolerates pH 7-8 for maximum retention, OR use a Polar-Embedded column at pH 3.0 which provides retention via the embedded group despite analyte ionization.

Workflow Visualization

The following diagram outlines the logical flow for selecting the mobile phase and column based on the analyte's properties.

Caption: Decision matrix for selecting the appropriate chromatographic mode and conditions based on triazole hydrophobicity.

Experimental Protocols

Protocol A: The "Universal" Scouting Method (RP-HPLC)

Use this protocol for initial screening of new derivatives (LogP > 1).

Objective: Establish retention behavior and identify potential peak shape issues.

-

Instrumentation: HPLC/UPLC with PDA (Photodiode Array) or MS detection.

-

Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3-5 µm).

-

Why: These columns are designed to withstand 100% aqueous conditions and possess high silanol coverage.

-

-

Mobile Phase:

-

Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

-

Solvent B: Acetonitrile (LC-MS Grade).

-

-

Gradient Profile:

Time (min) % A % B Flow (mL/min) 0.0 95 5 1.0 15.0 5 95 1.0 20.0 5 95 1.0 20.1 95 5 1.0 | 25.0 | 95 | 5 | 1.0 |

-

Detection: UV Scan 200–400 nm (Extract 210 nm, 254 nm, 260 nm).

-

Temperature: 40°C (Improves mass transfer for basic compounds).

Success Criteria:

- for the main peak.

-

USP Tailing Factor (

) < 1.5.[1]

Protocol B: Optimization for Basic Tailing (The "Buffer Boost")

Use this if Protocol A yields tailing peaks (

Mechanism: Tailing is often caused by ionic interaction between the protonated triazole and deprotonated silanols. Solution:

-

Switch Buffer: Change Solvent A to 25 mM Phosphate Buffer (pH 7.0) or 0.1% Trifluoroacetic Acid (TFA) .

-

Note: TFA acts as an ion-pairing agent, masking the positive charge on the triazole.

-

-

Add Modifier: If using MS (where Phosphate/TFA are undesirable), add 10 mM Ammonium Acetate (pH 5.0). The higher ionic strength suppresses the electrical double layer on the silica surface.

Validation & Troubleshooting

System Suitability Parameters

For a robust method, ensure your data meets these limits (based on USP <621>):

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Resolution ( | > 2.0 between closest peaks | Decrease gradient slope; Switch to Methanol (different selectivity). |

| Tailing Factor ( | < 1.5 (Strict), < 2.0 (Allowable) | Replace column (aging); Increase buffer conc.; Lower pH. |

| Precision (RSD) | < 2.0% (n=6 injections) | Check injector seal; Check analyte solubility in MP. |

| Signal-to-Noise | > 10 (LOQ) | Switch UV wavelength to 210 nm; Increase injection volume. |

Troubleshooting Guide: The "Split Peak" Phenomenon

Symptom: The triazole peak appears split or has a "shoulder" on the front. Cause: Solvent Mismatch.[2][3] Triazoles are often dissolved in 100% Methanol or Acetonitrile for stock solutions. Injecting this strong solvent into a weak initial mobile phase (e.g., 95% Water) causes the analyte to precipitate or travel faster than the mobile phase initially. Fix:

-

Dilute the sample at least 1:1 with the initial mobile phase (e.g., Water/Buffer).

-

Use a smaller injection volume (< 5 µL).

References

-

United States Pharmacopeia (USP). Fluconazole Monograph: Organic Impurities Procedure. USP-NF.

-

McCalley, D. V. (2023). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A.

-

Waters Corporation. "Performance and Verification of the USP Fluconazole Related Compounds Test." Application Note.

-

Sielc Technologies. "HPLC Method for Analysis of 1,2,4-Triazole and Derivatives on Primesep 100."

-

Stoll, D. R. (2021). "Troubleshooting Peak Shape Problems in HPLC." LCGC North America.

Sources

Application Note: Advanced Crystallization Techniques for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, exhibiting broad-spectrum bioactivity including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole represents a lipophilic, planar pharmacophore often synthesized via the Pellizzari or Einhorn-Brunner reactions.

Achieving high-purity crystalline forms of this intermediate is critical for establishing structure-activity relationships (SAR) and ensuring reproducible biological assays. This guide details three distinct crystallization protocols tailored for bulk purification , single-crystal X-ray diffraction (SC-XRD) , and high-throughput isolation .

Physicochemical Context & Solubility Profile[1][2][3]

Understanding the solubility landscape is the prerequisite for successful crystallization. The 3,5-diaryl-1,2,4-triazole core is amphoteric but predominantly lipophilic due to the phenyl and dimethoxyphenyl rings.

Solubility Screening Data (Representative)

Data normalized for 100 mg of compound.

| Solvent System | 25°C Solubility | Boiling Solubility | Application |

| Water | Insoluble (<0.1 mg/mL) | Insoluble | Anti-solvent |

| Ethanol (99%) | Low | High | Primary Recrystallization |

| Methanol | Moderate | High | Vapor Diffusion |

| DMSO / DMF | High (>50 mg/mL) | Very High | SC-XRD / Anti-solvent feed |

| Ethyl Acetate | Low | Moderate | Washing / Trituration |

| Hexane | Insoluble | Insoluble | Anti-solvent |

Technical Insight: The presence of the 3,4-dimethoxy group increases electron density but does not significantly enhance water solubility compared to the diphenyl analog. Consequently, Ethanol/Water or DMF/Water systems are the most effective thermodynamic landscapes for crystallization.

Protocol A: Bulk Recrystallization (Purification)

Objective: Removal of unreacted hydrazides, amides, and colored oxidative impurities from the crude synthesis product.

Workflow Diagram

Figure 1: Standard operating procedure for the bulk purification of the target triazole.

Detailed Methodology

-

Dissolution: Transfer 5.0 g of crude material into a 100 mL round-bottom flask. Add 40 mL of Ethanol (95%) .

-

Heat to Reflux: Equip with a condenser and heat to boiling (~78°C). The solution should become clear.

-

Self-Validating Step: If the solution remains cloudy after 10 minutes of reflux, add Ethanol in 5 mL increments. If solids persist (likely inorganic salts from synthesis), proceed to Hot Filtration .

-

-

Hot Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed Buchner funnel or glass frit to prevent premature crystallization on the filter.

-

Controlled Cooling: Remove heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.

-

Crystallization: Once at room temperature, transfer to a 4°C refrigerator for 12 hours to maximize yield.

-

Isolation: Filter the white crystalline solid. Wash the cake twice with 10 mL of ice-cold Ethanol .

-

Drying: Dry under vacuum at 60°C for 6 hours.

Protocol B: Single Crystal Growth (SC-XRD)

Objective: Growing high-quality, defect-free crystals suitable for X-ray diffraction to determine absolute structure and tautomeric state (1H vs 4H).

Method: Slow Evaporation from DMF

Because 1,2,4-triazoles often form strong hydrogen bond networks, polar aprotic solvents like DMF disrupt these intermolecular bonds, allowing them to reform slowly in an ordered lattice.

-

Preparation: Dissolve 50 mg of the purified triazole in 2 mL of DMF (Dimethylformamide) in a small glass vial. Ensure complete dissolution; sonicate if necessary.

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean, narrow scintillation vial. Dust particles act as rogue nucleation sites and must be removed.

-

Setup: Cover the vial with aluminum foil and poke 3–4 small pinholes in the top to restrict evaporation rate.

-

Growth: Place in a vibration-free environment at constant temperature (20–25°C).

-

Observation: Crystals should appear within 5–10 days.

-

Variant: If no crystals form after 14 days, place the open vial inside a larger jar containing Water or Diethyl Ether (Vapor Diffusion method).

-

Protocol C: Anti-Solvent Precipitation (High Throughput)

Objective: Rapid isolation of the compound from reaction mixtures or for particle size engineering.

Workflow Logic

The "Drowning Out" technique utilizes the steep solubility gradient between DMSO and Water.

Figure 2: Anti-solvent precipitation pathway for rapid recovery.

-

Stock Solution: Dissolve the compound in DMSO at 100 mg/mL.

-

Precipitation: While stirring a beaker of water (10x volume of DMSO used) at 500 RPM, slowly pipette the DMSO solution into the vortex.

-

Result: The triazole will precipitate instantly as a fine white powder.

-

Note: This method yields smaller particle sizes and lower crystallinity compared to Protocol A, but is faster.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Oiling Out | Temperature dropped too fast or solvent too non-polar. | Re-heat and add 10% more Ethanol. Cool slower. |

| Colored Crystals | Oxidative impurities trapped in lattice. | Recrystallize with activated charcoal (add to hot solution, filter hot). |

| No Crystallization | Solution is undersaturated. | Evaporate 20% of solvent volume or add water dropwise until turbid (Cloud Point). |

| Polymorphism | Different solvent systems yielding different MP. | Confirm form via PXRD. Ethanol usually yields the stable thermodynamic form. |

References

-

BenchChem. (2025).[1][2] Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved from

-

PubChem. (2025).[3] 5-(3,4-dimethoxyphenyl)-4-phenyl-4h-1,2,4-triazole-3-thiol Compound Summary. National Library of Medicine. Retrieved from

-

El-Hiti, G. A., et al. (2023).[4][5] Crystal structure of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine. Zeitschrift für Kristallographie. Retrieved from [4]

-

Sokkar, O., et al. (2014). 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis and anti-inflammatory activity. European Journal of Medicinal Chemistry. Retrieved from

-

Kaushik, N., et al. (2018). Synthesis and Biological Activity of 3-(substitutedphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Current Drug Discovery Technologies. Retrieved from

Sources

Application Note: Solvent Selection and Solubilization Protocols for 3,4-Dimethoxyphenyl Triazoles in In Vitro Assays

Introduction & Scientific Context

The 3,4-dimethoxyphenyl-1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of tubulin polymerization inhibitors (analogous to Combretastatin A-4) and antimicrobial agents [1].[1] While the methoxy substitutions on the phenyl ring enhance binding affinity to the colchicine site of tubulin, they also contribute to significant lipophilicity (LogP > 2.5) and stable crystal lattice packing.

The Challenge: In biological assays, these compounds present a "solubility paradox." They require organic solvents for initial solubilization but must be introduced into aqueous buffers (PBS, cell culture media) where they are prone to rapid precipitation ("crashing out").[1] This precipitation is often microscopic, leading to false negatives (loss of effective concentration) or false positives (aggregates causing physical cell damage).[1]

This guide provides a validated workflow for solubilizing these specific triazole derivatives, ensuring bioavailability while maintaining solvent concentrations below cytotoxic thresholds.

Physicochemical Assessment & Solvent Selection[1][2]

Before attempting dissolution, the physicochemical properties of the specific derivative must be analyzed.[1] The 3,4-dimethoxy motif increases electron density but reduces water solubility compared to unsubstituted phenyl rings.[1]

Solvent Decision Matrix

Dimethyl Sulfoxide (DMSO) is the primary solvent of choice due to its high dielectric constant and ability to disrupt the stable crystal lattice of dimethoxyphenyl derivatives. Ethanol is a secondary alternative but is generally avoided in long-term assays due to high volatility and evaporation-induced concentration shifts.

Visual Guide: Solvent Selection Logic

Figure 1: Decision tree for selecting the appropriate solvent system based on compound properties and assay requirements.

Caption: Logical workflow for determining solvent strategy. 3,4-dimethoxyphenyl derivatives usually require Protocol B due to high lipophilicity.[1]

Critical Protocols

Protocol A: Preparation of Master Stock Solution (10 mM - 50 mM)

Objective: Create a stable, high-concentration stock free of micro-crystals.[1]

Reagents:

-

Compound: 3,4-dimethoxyphenyl triazole derivative (Solid).[1]

-